3-Phenanthrylamine
CAS No.: 1892-54-2
Cat. No.: VC21259973
Molecular Formula: C14H11N
Molecular Weight: 193.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1892-54-2 |
---|---|
Molecular Formula | C14H11N |
Molecular Weight | 193.24 g/mol |
IUPAC Name | phenanthren-3-amine |
Standard InChI | InChI=1S/C14H11N/c15-12-8-7-11-6-5-10-3-1-2-4-13(10)14(11)9-12/h1-9H,15H2 |
Standard InChI Key | HUWRJSZODLRHMY-UHFFFAOYSA-N |
SMILES | C1=CC=C2C(=C1)C=CC3=C2C=C(C=C3)N |
Canonical SMILES | C1=CC=C2C(=C1)C=CC3=C2C=C(C=C3)N |
Melting Point | 143.0 °C |
Introduction
Chemical Structure and Physicochemical Properties
Structural Features
The molecular structure of 3-phenanthrylamine comprises:
-
Phenanthrene core: A tricyclic aromatic system with fused benzene rings.
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Amine substituent: A primary amine group (-NH₂) at position 3, which influences reactivity and hydrogen-bonding capabilities.
The planar aromatic system and electron-rich nature of the phenanthrene ring render the amine group susceptible to electrophilic substitution and nucleophilic interactions.
Key Physicochemical Data
Property | Value | Source |
---|---|---|
pKa | 3.59 | |
Molecular Formula | C₁₄H₁₁N | Inferred |
Reactivity | Cyclization at positions 2 or 4 |
The pKa value indicates moderate basicity, suggesting stability in mildly acidic environments and potential for protonation in acidic conditions.
Reactivity and Synthetic Applications
Cyclization Reactions
3-Phenanthrylamine exhibits distinct cyclization behavior depending on reaction conditions, as demonstrated in two key methodologies:
Conrad-Limpach Reaction
In this reaction, 3-phenanthrylamine undergoes cyclization at position 4 in accordance with Marckwald’s rule, which dictates regioselectivity based on directing effects of substituents. The electron-donating amine group directs electrophilic attack to the para position relative to itself, forming a fused ring system .
Ullmann-Fetvadjian Condensation
When subjected to Ullmann-Fetvadjian condensation with β-naphthol and paraformaldehyde, cyclization occurs preferentially at position 2. This divergence from the Conrad-Limpach reaction highlights the influence of co-reactants and steric/electronic factors. The electron-withdrawing effect of paraformaldehyde may alter the directing properties of the amine group, favoring ortho substitution .
Bernthsen Cyclisation
Reaction Type | Cyclization Position | Key Factors Influencing Regioselectivity |
---|---|---|
Conrad-Limpach | Position 4 | Marckwald’s rule, amine’s directing effect |
Ullmann-Fetvadjian | Position 2 | Steric hindrance, co-reactant electron-withdrawing effects |
Bernthsen | Position 2 | Bulky naphthyl substituent, reaction pathway |
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